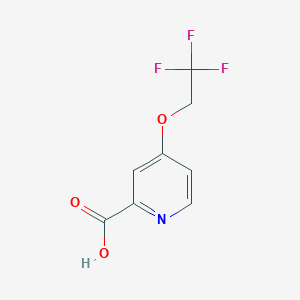

4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” is a chemical compound with the molecular weight of 221.14 . It is also known as 2-(2,2,2-trifluoroethoxy)isonicotinic acid .

Synthesis Analysis

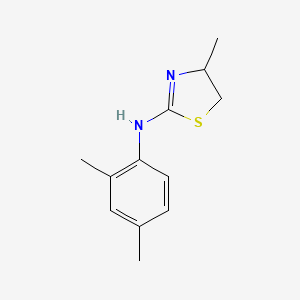

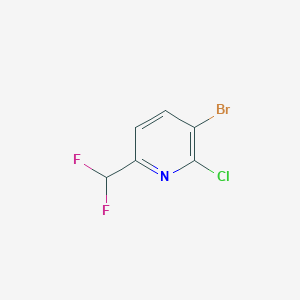

The synthesis of similar compounds has been reported in the literature. For instance, substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione reacted in the presence of sodium methoxide to afford a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles . Similar reactions with different pyrimidine-2-thiol led to the corresponding [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine derivatives .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, reactions of similar compounds have been reported. For example, substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione reacted in the presence of sodium methoxide to afford a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 110-114°C .Applications De Recherche Scientifique

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which include perfluoroalkyl acid (PFAA) precursors, undergo degradation in the environment, resulting in perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). This process involves abiotic and microbial degradation of non-fluorinated functionalities, leading to the formation of persistent and toxic substances like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). The review highlights the environmental biodegradability studies of these precursors, emphasizing laboratory investigations, experimental methodologies, and the identification of quantitative and qualitative relationships between precursors and PFSAs or PFCAs. The review identifies knowledge gaps and suggests future research directions for biodegradation studies, environmental monitoring, and ecotoxicological assessment of these chemicals (Liu & Avendaño, 2013).

Bioaccumulative Potential of PFCAs

Perfluorinated acids, including PFCAs, are persistent and detected in various wildlife, leading to concerns about their bioaccumulation potential. The review delves into the bioaccumulation of perfluorinated acids and highlights key points, such as the direct relationship between bioaccumulation and fluorinated carbon chain length and the higher bioaccumulative potential of PFASs compared to PFCAs. It concludes that PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria and emphasizes the need for further research to fully understand the bioaccumulation potential of PFCAs with longer fluorinated carbon chains (Conder et al., 2008).

Physicochemical Properties, Levels, and Treatment of PFAs in Water

The review discusses the presence and impact of perfluorinated acids (PFAs) in water bodies, highlighting the inadequacy of current computational methods for reliable multimedia modeling efforts and risk assessments. It emphasizes the widespread presence of PFAs in various types of aquatic systems and the high concentration gradients observed, which reflect proximity to industrial sources. The review underscores the need for additional studies to define opportunities from various treatment methods and to better understand the fate of PFAs in aquatic systems (Rayne & Forest, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid are currently unknown

Action Environment

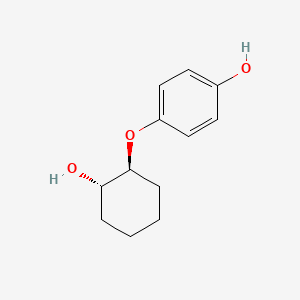

Environmental factors can greatly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.

Propriétés

IUPAC Name |

4-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-12-6(3-5)7(13)14/h1-3H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQHBIGLVVHFDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCC(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406954.png)

![2-Chloro-N-[(2-fluoro-3-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2406957.png)

![Benzenesulfonamide, N-[(1S,2S)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B2406959.png)

![(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2406960.png)

![3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide](/img/structure/B2406963.png)

![2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone](/img/structure/B2406964.png)

![Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B2406976.png)